molecular formula C23H24Cl2N4O2 B4357671 [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4357671
M. Wt: 459.4 g/mol
InChI Key: MMOSKDMJQFDIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrazole moiety, and chlorinated aromatic systems, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the chlorobenzyl group and the piperazine ring. Common reagents used in these reactions include chlorinating agents, coupling reagents, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation is crucial to maintain consistency and efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4-(phenyl)piperazine: A simpler analog with a phenyl group instead of the pyrazole moiety.

    1-(2-chlorobenzyl)-4-(2-chlorophenyl)piperazine: Another analog with a chlorinated phenyl group.

    1-(2-chlorobenzyl)-4-(3,4-dichlorophenyl)piperazine: A more heavily chlorinated analog.

Uniqueness

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is unique due to its combination of a piperazine ring, a pyrazole moiety, and chlorinated aromatic systems. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O2/c1-17-6-7-20(25)22(14-17)31-16-29-9-8-21(26-29)23(30)28-12-10-27(11-13-28)15-18-4-2-3-5-19(18)24/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOSKDMJQFDIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 2
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 3
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 4
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

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